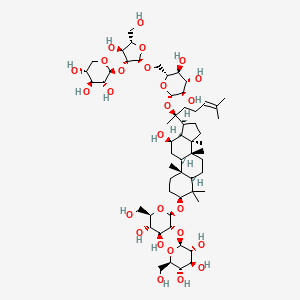
6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole hydrochloride
Descripción general
Descripción
6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole hydrochloride is a chemical compound with the CAS Number: 1423024-73-0 . It has a molecular weight of 256.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13FN2O.ClH/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8;/h3-4,6,8,14H,1-2,5,7H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Its molecular weight is 256.71 . Unfortunately, the web search results did not provide more detailed physical and chemical properties.Aplicaciones Científicas De Investigación
Serotonin Receptor Antagonism : This compound has been studied for its potential to act as an antagonist for serotonin receptor subtypes 6 and 7 (5-HT6R and 5-HT7R), which is of interest due to its implications for treating dementia and related behavioral and psychological symptoms. The structural studies of this compound and its derivatives show important interactions with monoaminergic receptors in the central nervous system (Kalinowska-Tłuścik et al., 2018).
Antimicrobial and Anti-inflammatory Properties : Research has demonstrated that derivatives of 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole have significant antimicrobial and anti-inflammatory activities. This includes studies on bisthiourea derivatives of dipeptide conjugated to this compound, which have shown promising results as potential anti-inflammatory and antimicrobial agents (Kumara et al., 2017).
Synthesis of Neuroleptic Agents : This compound has been used in the synthesis of various neuroleptic agents. Studies have shown that 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole and its derivatives possess significant 5-HT2 antagonist activity, which is relevant for developing neuroleptic medications (Watanabe et al., 1993).
Chemical Synthesis and Characterization : The compound has been a focus in various chemical synthesis studies. For instance, a simple and efficient method for the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride was developed, highlighting its role as a potential acetylcholinesterase inhibitor (Basappa et al., 2004).
Safety And Hazards
Propiedades
IUPAC Name |
6-fluoro-2-piperidin-3-yl-1,3-benzoxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O.ClH/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8;/h3-4,6,8,14H,1-2,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVYLOJQPGKYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC3=C(O2)C=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















